molecular formula C18H17BrO5 B11061014 (2-Bromo-4,5-dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone

(2-Bromo-4,5-dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B11061014
M. Wt: 393.2 g/mol
InChI Key: ZWHCNFUCNWRONH-UHFFFAOYSA-N
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Description

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE is an organic compound with a complex structure that includes bromine, methoxy groups, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves the following steps:

    Bromination: The starting material, 4,5-dimethoxyphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base like sodium methoxide.

    Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction using a peracid like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and specificity. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
  • 2-Bromo-1-(3,4-dimethoxyphenyl)-1-propanone
  • 2-Bromo-5-methoxy-1,3-dimethylbenzene

Uniqueness

(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE is unique due to the presence of both bromine and methoxy groups along with an oxirane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17BrO5

Molecular Weight

393.2 g/mol

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C18H17BrO5/c1-21-11-6-4-10(5-7-11)17-18(24-17)16(20)12-8-14(22-2)15(23-3)9-13(12)19/h4-9,17-18H,1-3H3

InChI Key

ZWHCNFUCNWRONH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C=C3Br)OC)OC

Origin of Product

United States

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